

Application of Peonidin 3-rutinoside in Cosmetic Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: **Peonidin 3-rutinoside**

Cat. No.: **B12381983**

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Introduction

Peonidin 3-rutinoside, a naturally occurring anthocyanin, is emerging as a promising bioactive ingredient in the cosmetic industry. Anthocyanins, the pigments responsible for the red, purple, and blue hues in many plants, are renowned for their potent antioxidant and anti-inflammatory properties.^{[1][2]} **Peonidin 3-rutinoside**, in particular, offers a spectrum of benefits for skin health, including protection against oxidative stress, modulation of inflammatory responses, and inhibition of enzymes implicated in skin aging and hyperpigmentation. This document provides detailed application notes and experimental protocols to guide the formulation and evaluation of cosmetics containing **Peonidin 3-rutinoside**.

Application Notes

Anti-Aging Formulations

Peonidin 3-rutinoside can be a valuable component in anti-aging skincare products due to its ability to combat key drivers of skin aging.

- Antioxidant Activity: As a potent antioxidant, **Peonidin 3-rutinoside** helps neutralize reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.^[2] This action helps to mitigate cellular damage and the degradation of the extracellular matrix.

- Enzyme Inhibition: **Peonidin 3-rutinoside** has the potential to inhibit the activity of collagenase and elastase, enzymes that break down collagen and elastin, respectively. By preserving the integrity of these structural proteins, it can help maintain skin firmness and elasticity.
- Collagen Synthesis: Preliminary evidence on related flavonoids suggests that **Peonidin 3-rutinoside** may stimulate the synthesis of collagen in dermal fibroblasts, further contributing to a youthful skin appearance.[3][4]

Skin Brightening Formulations

For formulations targeting uneven skin tone and hyperpigmentation, **Peonidin 3-rutinoside** offers a natural alternative to conventional brightening agents.

- Tyrosinase Inhibition: **Peonidin 3-rutinoside** can inhibit tyrosinase, the key enzyme in melanin synthesis.[5] By modulating melanogenesis, it can help to reduce the appearance of dark spots and promote a more even complexion.

Anti-Inflammatory and Soothing Formulations

The anti-inflammatory properties of **Peonidin 3-rutinoside** make it an ideal ingredient for products designed to soothe sensitive or irritated skin.

- Modulation of Inflammatory Pathways: **Peonidin 3-rutinoside** can modulate key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) pathways.[6][7] By downregulating the expression of pro-inflammatory cytokines, it can help to reduce redness and calm irritated skin.[8]

Formulation and Stability Considerations

The efficacy of **Peonidin 3-rutinoside** in a cosmetic formulation is dependent on its stability.

- pH: Anthocyanins, including **Peonidin 3-rutinoside**, are most stable in acidic conditions, typically at a pH below 6.0.[1][9][10] Formulations should be buffered accordingly to maintain the integrity and color of the active ingredient.
- Temperature: High temperatures can accelerate the degradation of anthocyanins.[9][10] It is recommended to add **Peonidin 3-rutinoside** during the cooling phase of emulsion

preparation and to store finished products in a cool, dark place.

- Light: Exposure to light can also lead to the degradation of anthocyanins.[11][12] Opaque or UV-protective packaging is recommended for products containing **Peonidin 3-rutinoside**.

Data Presentation

Table 1: Antioxidant Activity of Peonidin Glycosides and Related Anthocyanins

| Compound | Assay | IC50 Value | Reference |
|------------------------|-------|------------|-----------|
| Peonidin 3-O-glucoside | DPPH | ~15 µg/mL | [13] |
| Peonidin 3-O-glucoside | ABTS | ~10 µg/mL | [14] |
| Cyanidin 3-rutinoside | DPPH | ~8 µg/mL | [13] |
| Cyanidin 3-rutinoside | ABTS | ~5 µg/mL | [15] |

Note: Data for Peonidin 3-O-glucoside and Cyanidin 3-rutinoside are presented as close structural analogs to **Peonidin 3-rutinoside** due to the limited availability of direct IC50 data.

Table 2: Enzyme Inhibitory Activity of Peonidin and Related Anthocyanins

| Enzyme | Compound | IC50 Value | Reference |
|-------------|---|--------------------------------|-----------|
| Tyrosinase | Peonidin | Mixed-type inhibition | [5] |
| Elastase | Luteolin | 18.22 µM | [16] |
| Collagenase | White Tea Extract (rich in flavonoids) | ~87% inhibition at 25 µg/mL | [17] |

Note: Specific IC50 values for **Peonidin 3-rutinoside** against elastase and collagenase are not readily available. Data for related flavonoids and extracts are provided for context.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of **Peonidin 3-rutinoside** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[\[18\]](#)

Materials:

- **Peonidin 3-rutinoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader
- Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample preparation: Prepare a stock solution of **Peonidin 3-rutinoside** in methanol and create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control.
- Assay:
 - Add 100 µL of each sample dilution or positive control to the wells of a 96-well microplate.
 - Add 100 µL of the DPPH solution to each well.
 - For the blank, use 100 µL of methanol.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.

- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Tyrosinase Inhibition Assay

This protocol describes the method for evaluating the inhibitory effect of **Peonidin 3-rutinoside** on mushroom tyrosinase activity.[\[5\]](#)

Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine)
- Peonidin 3-rutinoside**
- Phosphate buffer (0.1 M, pH 6.8)
- 96-well microplate
- Microplate reader
- Positive control (e.g., Kojic acid)

Procedure:

- Preparation of solutions:
 - Prepare a solution of mushroom tyrosinase in phosphate buffer.
 - Prepare a solution of L-DOPA in phosphate buffer.
 - Prepare a stock solution of **Peonidin 3-rutinoside** and a series of dilutions. Prepare a similar dilution series for the positive control.
- Assay:

- In a 96-well plate, add 40 µL of the sample or positive control solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
- Pre-incubate at room temperature for 10 minutes.
- Add 40 µL of the L-DOPA solution to initiate the reaction.
- Measurement: Measure the absorbance at 475 nm at different time intervals to determine the reaction rate.
- Calculation: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = $[(\text{Rate_control} - \text{Rate_sample}) / \text{Rate_control}] \times 100$ The IC50 value is the concentration of the sample that inhibits 50% of the tyrosinase activity.

Anti-Inflammatory Activity in Human Keratinocytes

This protocol details a cell-based assay to assess the anti-inflammatory effects of **Peonidin 3-rutinoside** on human keratinocytes (HaCaT cells).[\[19\]](#)[\[20\]](#)

Materials:

- Human keratinocyte cell line (HaCaT)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- **Peonidin 3-rutinoside**
- Inflammatory stimulus (e.g., Lipopolysaccharide - LPS or TNF- α)
- ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF- α)

Procedure:

- Cell culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Treatment:
 - Seed the cells in 24-well plates and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **Peonidin 3-rutinoside** for a specified time (e.g., 2 hours).
 - Induce inflammation by adding an inflammatory stimulus (e.g., LPS at 1 μ g/mL) and incubate for 24 hours.
- Cytokine measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (IL-6, IL-8, TNF- α) using specific ELISA kits according to the manufacturer's instructions.
- Analysis: Compare the cytokine levels in the treated groups to the control group (cells treated with the inflammatory stimulus only) to determine the anti-inflammatory effect of **Peonidin 3-rutinoside**.

Collagen Synthesis in Human Dermal Fibroblasts

This protocol outlines a method to evaluate the effect of **Peonidin 3-rutinoside** on collagen synthesis in human dermal fibroblasts (HDFs).[\[3\]](#)[\[4\]](#)

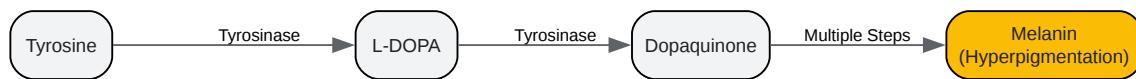
Materials:

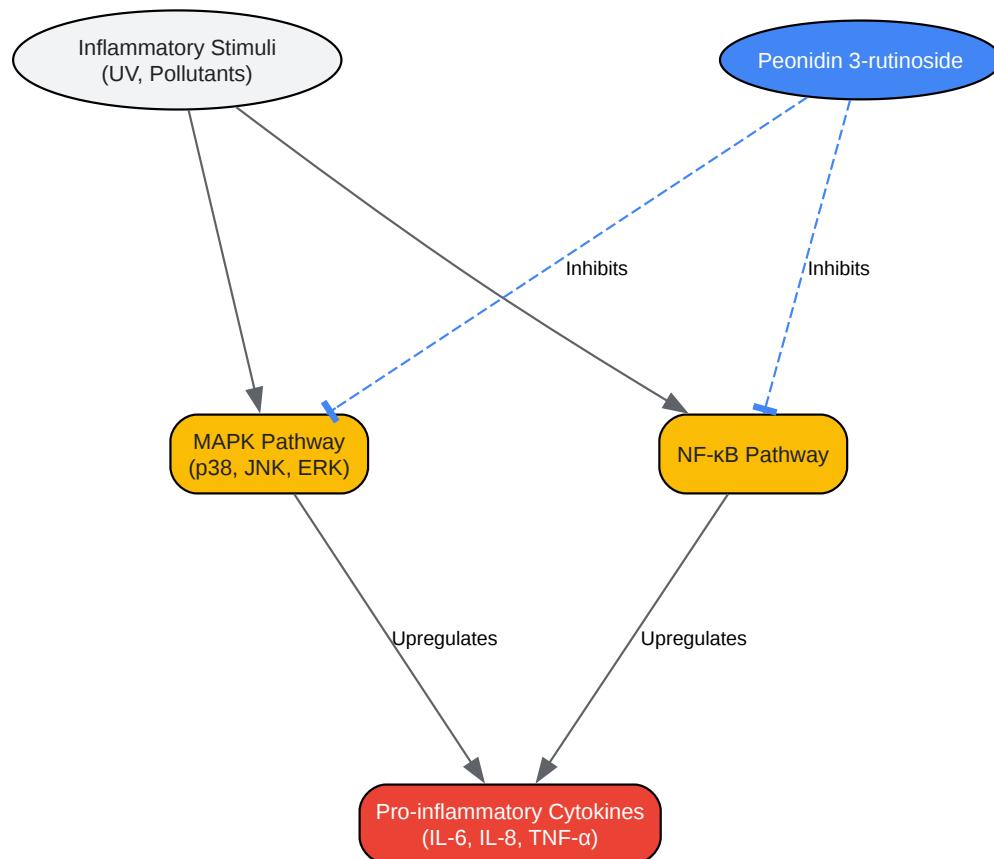
- Human dermal fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- **Peonidin 3-rutinoside**
- Collagen synthesis assay kit (e.g., Sirius Red-based)

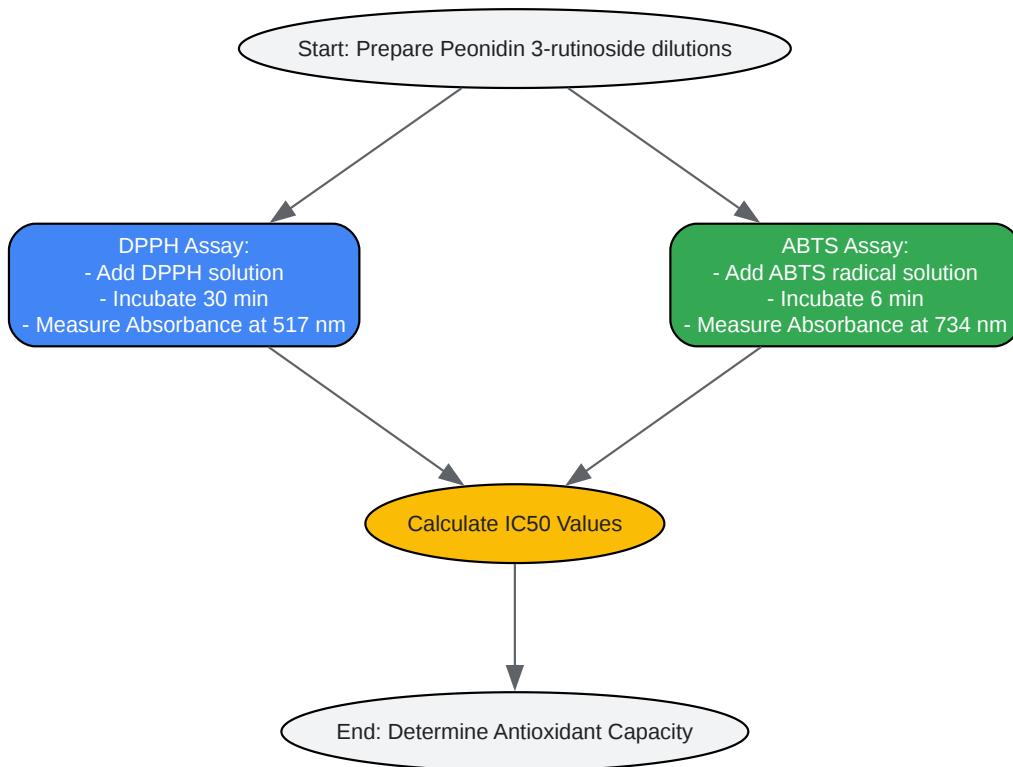
Procedure:

- Cell culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Treatment:
 - Seed the cells in 6-well plates and grow to confluence.
 - Treat the cells with various concentrations of **Peonidin 3-rutinoside** in a serum-free medium for 48-72 hours.
- Collagen quantification:
 - Collect both the cell culture supernatant and the cell lysate.
 - Quantify the amount of soluble collagen in the supernatant and cell-associated collagen in the lysate using a Sirius Red-based collagen assay kit, following the manufacturer's protocol.
- Analysis: Compare the total collagen content in the treated groups to the untreated control group to determine the effect of **Peonidin 3-rutinoside** on collagen synthesis.

Mandatory Visualizations





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